molecular formula C17H19ClFNO3 B252700 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol

2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol

Cat. No. B252700
M. Wt: 339.8 g/mol
InChI Key: IFLIVYAQJBFVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol is a chemical compound with the molecular formula C21H25ClFNO3. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme and has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol inhibits the activity of 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol, which is a family of enzymes that play a crucial role in various cellular processes. 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol is involved in the regulation of cell growth, differentiation, and apoptosis. Inhibition of 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol activity by 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol leads to the suppression of various signaling pathways, resulting in the anti-inflammatory, anti-cancer, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation, oxidative stress, and cell death in various disease models. Additionally, it has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol in lab experiments include its potent and selective inhibition of 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol, its ability to target multiple signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol inhibitors with improved therapeutic potential.

Synthesis Methods

The synthesis of 2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol involves several steps. The first step is the synthesis of 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde, which is then reacted with 2-aminoethanol to produce the final product. The synthesis of this compound has been reported in several research articles and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.

properties

Product Name

2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol

Molecular Formula

C17H19ClFNO3

Molecular Weight

339.8 g/mol

IUPAC Name

2-[[2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol

InChI

InChI=1S/C17H19ClFNO3/c1-22-16-4-2-3-12(10-20-7-8-21)17(16)23-11-13-5-6-14(19)9-15(13)18/h2-6,9,20-21H,7-8,10-11H2,1H3

InChI Key

IFLIVYAQJBFVSR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)CNCCO

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)CNCCO

Origin of Product

United States

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